

In-Depth Technical Guide: Brain-Penetrant Properties of AGI-41998

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Compound of Interest

Compound Name: AGI-41998

Cat. No.: B15603927

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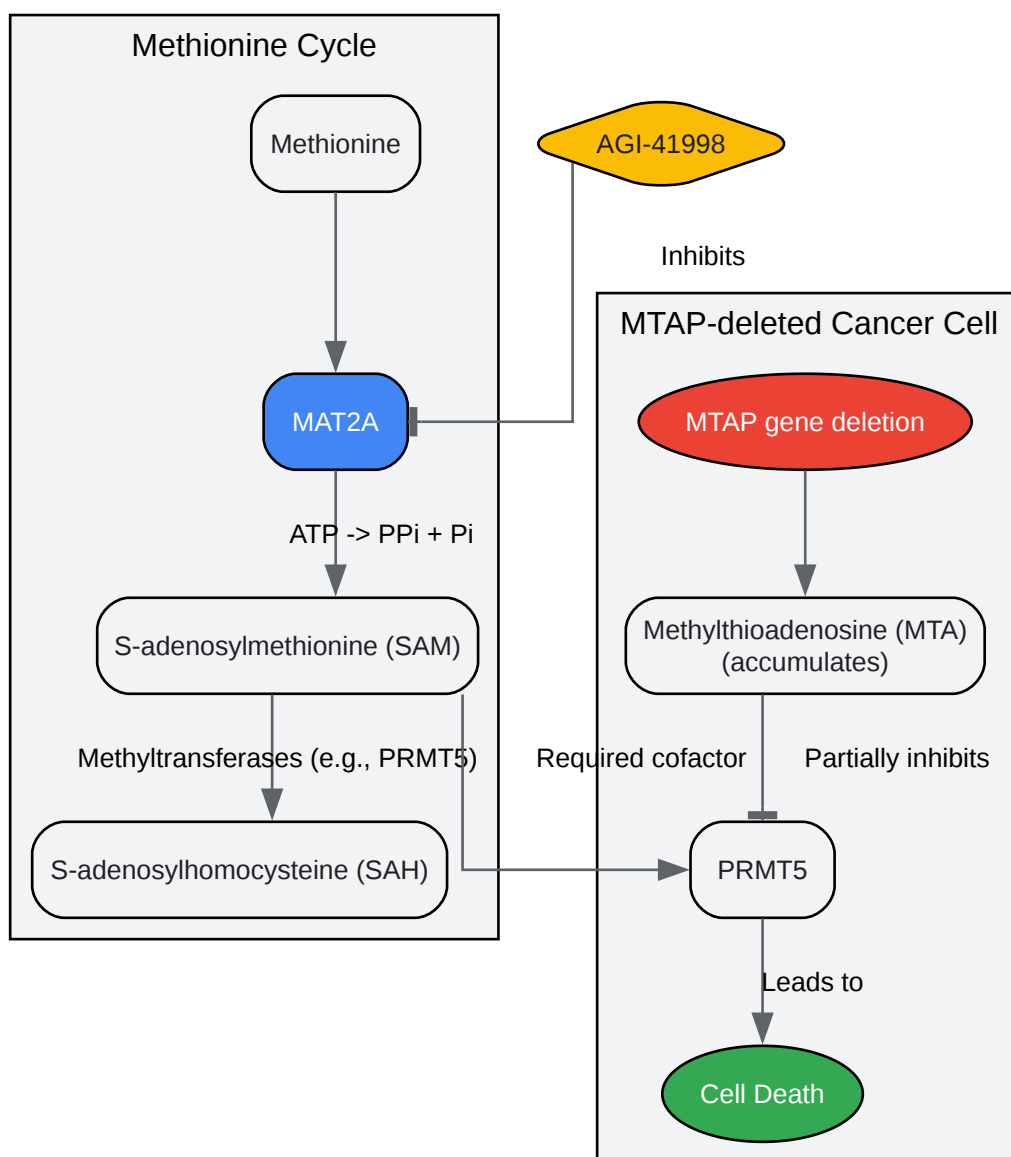
This technical guide provides a comprehensive overview of the brain-penetrant properties of **AGI-41998**, a potent and orally active inhibitor of methionine adenosyltransferase 2A (MAT2A). This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes critical pathways and workflows.

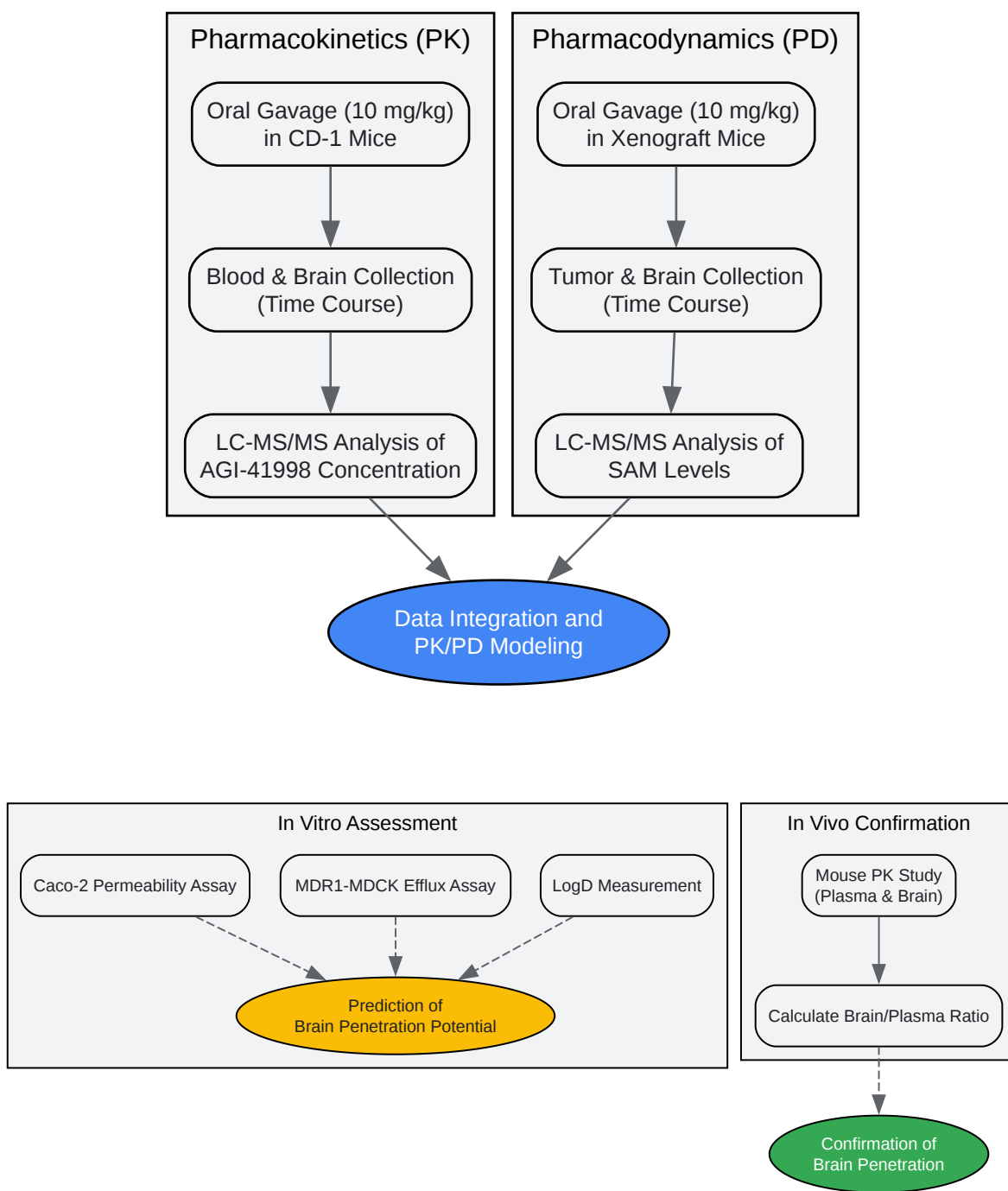
Introduction to AGI-41998

AGI-41998 is a MAT2A inhibitor that has demonstrated the ability to cross the blood-brain barrier effectively.^[1] Its primary therapeutic application lies in the treatment of cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. In these specific cancer cells, the inhibition of MAT2A by **AGI-41998** induces synthetic lethality, offering a targeted therapeutic strategy.

Mechanism of Action and Signaling Pathway

In cancers with MTAP deletion, the accumulation of methylthioadenosine (MTA) leads to the partial inhibition of protein arginine methyltransferase 5 (PRMT5). This makes the cancer cells highly dependent on the MAT2A enzyme for the production of S-adenosylmethionine (SAM), a universal methyl donor for cellular methylation reactions. By inhibiting MAT2A, **AGI-41998** depletes the SAM pool, which further inhibits PRMT5 activity, ultimately leading to cancer cell death.^{[2][3][4]}





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